2.2-Dimethyl-4-hydroxy-3-pentanone
Description
2,2-Dimethyl-4-hydroxy-3-pentanone is a branched ketone-alcohol hybrid with the molecular formula C₈H₁₆O₂. Its structure features a hydroxyl (-OH) group at the 4-position and two methyl groups at the 2-position of the pentanone backbone.
Properties
CAS No. |
52279-28-4 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4-hydroxy-2,2-dimethylpentan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3 |
InChI Key |
CLDPAGCOQSJLSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(C)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with 2,2-Dimethyl-4-hydroxy-3-pentanone:
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in 2,2-Dimethyl-4-hydroxy-3-pentanone increases its polarity compared to non-hydroxylated analogs like 2,4-Dimethyl-3-pentanone. This likely improves solubility in polar solvents (e.g., water, ethanol).
- Reactivity: The hydroxyl group enables participation in hydrogen bonding and oxidation reactions, distinguishing it from purely ketonic analogs. For example, 3-Methyl-2,4-pentanedione undergoes keto-enol tautomerism , whereas the hydroxyl group in the target compound may favor acid-catalyzed dehydration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
